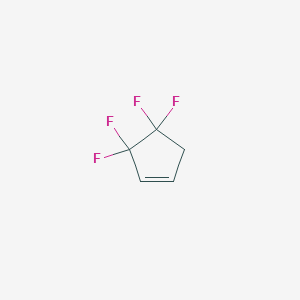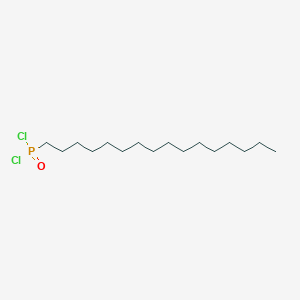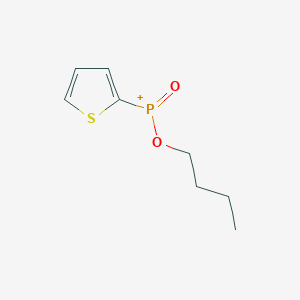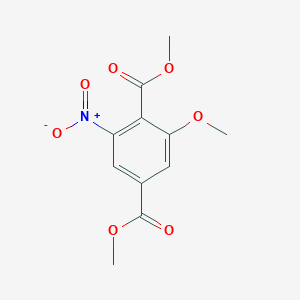
3-Hydroxy-5-methoxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methoxy-3-methylpentanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid and features both hydroxyl and methoxy functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methoxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methylpentanoic acid followed by methoxylation. The reaction conditions typically involve the use of strong oxidizing agents and methanol as a methoxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroxylation and methoxylation reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-methoxy-3-methylpentanoic acid or 3-methoxy-3-methylpentanone.
Reduction: Formation of 3-hydroxy-5-methoxy-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-methoxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylpentanoic acid: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxy-3-methylpentanoic acid: Lacks the hydroxyl group, affecting its chemical behavior and biological activity.
3-Hydroxy-5-methylpentanoic acid: Differs in the position of the methoxy group, leading to variations in its properties.
Uniqueness
3-Hydroxy-5-methoxy-3-methylpentanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-hydroxy-5-methoxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H14O4/c1-7(10,3-4-11-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
GCCJLROHIOHEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)


![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)


![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)




